![molecular formula C29H29N5O2S B2615448 4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-44-4](/img/no-structure.png)

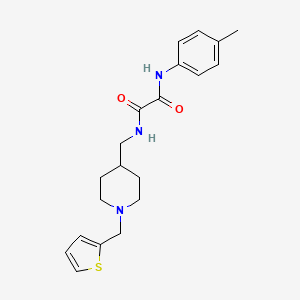

4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

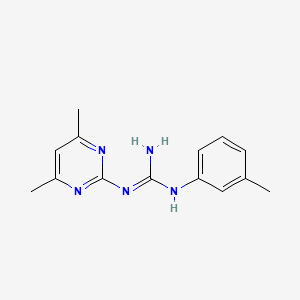

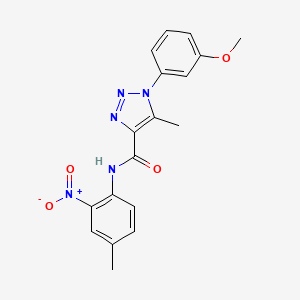

The compound “4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It has a molecular formula of C29H29N5O2S and an average mass of 511.638 Da . It’s part of the triazoloquinazoline class of compounds, which are known for their potential in various biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains. For instance, its solubility, polarity, and reactivity can be influenced by the presence of the triazole ring, the carboxamide group, and the benzyl groups .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in this area focuses on developing novel synthetic routes and methodologies for constructing complex molecules similar to the queried compound. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds involves reactions of anthranilamide with isocyanates, showcasing the versatility of heterocyclic chemistry in creating diverse scaffolds for potential therapeutic agents (Chern et al., 1988).

Computational Prediction of Biological Activity

The computational prediction of the biological activity spectrum and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, via PASS and GUSAR software, represents a significant step forward in the preclinical evaluation of new compounds. This approach identifies molecules with potential antineurotic activity, highlighting the compound's relevance in therapeutic areas such as male reproductive and erectile dysfunction treatment (Danylchenko et al., 2016).

Antimicrobial Activity

Studies on the antimicrobial properties of related compounds underscore the potential of these molecules in addressing infectious diseases. For example, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety have shown moderate effects against bacterial and fungal species, demonstrating the promise of these compounds in antimicrobial therapy (Abdel‐Aziz et al., 2008).

Anticancer and FGFR1 Inhibitory Activity

The synthesis and evaluation of isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines for antitumor and FGFR1 inhibitory activity highlight the therapeutic potential of triazoloquinazoline derivatives in cancer treatment. These compounds have been identified as promising antitumor agents, further emphasizing the importance of the structural moiety in developing new cancer therapies (Voskoboynik et al., 2016).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activities, such as its potential antimicrobial, antiviral, and anticancer properties . Additionally, its synthesis process could be optimized, and its physical and chemical properties could be further studied.

Mecanismo De Acción

Target of Action

Triazole compounds, including “4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide”, are known to bind in the biological system with a variety of enzymes and receptors . Quinazoline derivatives have been found to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Biochemical Pathways

Triazoles and quinazolines can affect a variety of biochemical pathways due to their ability to interact with multiple enzymes and receptors

Pharmacokinetics

The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effects .

Result of Action

Triazoles and quinazolines can have a wide range of effects due to their interactions with various enzymes and receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how “this compound” interacts with its targets .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzyl mercaptan with 4-benzyl-1-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride, followed by N-isopropylation and oxidation.", "Starting Materials": [ "4-benzyl-1-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "2,5-dimethylbenzyl mercaptan", "N,N-diisopropylethylamine", "Oxidizing agent" ], "Reaction": [ "Step 1: 2,5-dimethylbenzyl mercaptan is condensed with 4-benzyl-1-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N,N-diisopropylethylamine to form the thioether intermediate.", "Step 2: The thioether intermediate is then N-isopropylated using an appropriate N-isopropylating agent.", "Step 3: The final step involves oxidation of the N-isopropylated thioether intermediate to form the desired compound, 4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |

Número CAS |

1111197-44-4 |

Fórmula molecular |

C29H29N5O2S |

Peso molecular |

511.64 |

Nombre IUPAC |

4-benzyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)22-12-13-24-25(15-22)34-28(33(27(24)36)16-21-8-6-5-7-9-21)31-32-29(34)37-17-23-14-19(3)10-11-20(23)4/h5-15,18H,16-17H2,1-4H3,(H,30,35) |

SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

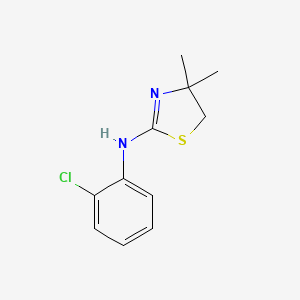

![N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2615370.png)

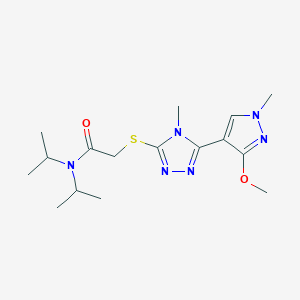

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

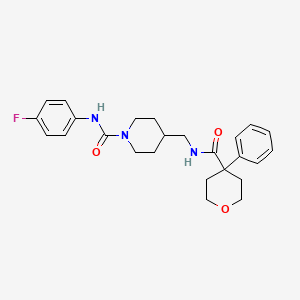

![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)

![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)